N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide
Description
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[24]heptane-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a morpholine ring, and a spirocyclic structure
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O3/c15-14(16,17)11(19-2-5-21-6-3-19)8-18-12(20)10-7-13(10)1-4-22-9-13/h10-11H,1-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRPPINFCCKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2C(=O)NCC(C(F)(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3,3-trifluoropropylamine with morpholine under controlled conditions to form an intermediate. This intermediate is then subjected to spirocyclization reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic structure provides rigidity and specificity in binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide: This compound shares the trifluoromethyl and morpholine groups but lacks the spirocyclic structure.
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide: Similar in having the trifluoromethyl and morpholine groups, but with an oxetane ring instead of a spirocyclic structure.
Uniqueness
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide is unique due to its spirocyclic structure, which imparts rigidity and specific binding properties that are not present in the similar compounds listed above. This uniqueness can lead to distinct biological activities and applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
